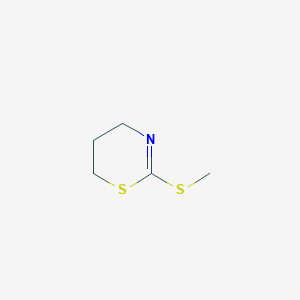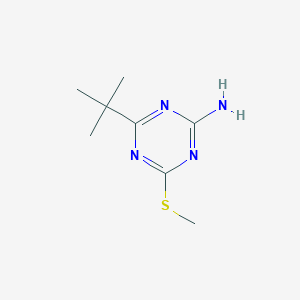![molecular formula C14H9F3O B1304073 2-[4-(三氟甲基)苯基]苯甲醛 CAS No. 84392-23-4](/img/structure/B1304073.png)
2-[4-(三氟甲基)苯基]苯甲醛
描述
2-[4-(Trifluoromethyl)phenyl]benzaldehyde is a useful research compound. Its molecular formula is C14H9F3O and its molecular weight is 250.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(Trifluoromethyl)phenyl]benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[4-(Trifluoromethyl)phenyl]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Trifluoromethyl)phenyl]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性中间体的合成:2-[4-(三氟甲基)苯基]苯甲醛被用作合成具有潜在抗癌性质的化合物的中间体。段等人(2017年)的研究描述了合成2-((4-取代苯基)氨基)苯甲醛的方法,突出了其在抗癌药物开发中的作用 (Duan et al., 2017)。
生物油替代品中苯甲醛的氧化:Namysl等人(2020年)的研究调查了苯甲醛的氧化,这是一种重要的芳香醛和芳香基参考燃料氧化中间体。这项研究有助于理解生物油替代品的配方和燃烧过程 (Namysl et al., 2020)。
二氧化碳吸附:Li等人(2016年)利用4-三氟甲基苯甲醛制备了氟化微孔聚胺酰胺。这些聚合物显示出增加的CO2吸附能力,表明在气体储存和分离技术中具有潜在应用 (Li et al., 2016)。
有机合成:该化合物用于合成各种有机化合物和药物。Boga等人(2014年)报告了一种合成标记苯甲醛的方法,强调了它们在天然产物和药物生产中的作用 (Boga et al., 2014)。
荧光材料的开发:Neilson等人(2008年)利用4-(三氟乙烯氧基)苯甲醛制备了新型荧光聚合物,表明其在材料科学中的应用 (Neilson et al., 2008)。
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用机制
Target of Action
It’s known that similar compounds have been used in the study of neurotransmitter receptors .
Biochemical Pathways
2-[4-(Trifluoromethyl)phenyl]benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction . The Wittig reaction is a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide .
Result of Action
It’s known that the compound is used as a reagent in various chemical reactions, suggesting it may have significant effects at the molecular level .
生化分析
Biochemical Properties
2-[4-(Trifluoromethyl)phenyl]benzaldehyde plays a crucial role in biochemical reactions, particularly in the context of electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, acting as an electrophilic component in these reactions. For instance, it can participate in the formation of Schiff bases with primary amines, which are catalyzed by enzymes such as transaminases. These interactions are essential for the synthesis of various biologically active compounds .
Cellular Effects
The effects of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 2-[4-(Trifluoromethyl)phenyl]benzaldehyde exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins and the nitrogen atoms in nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific context. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo oxidation to form benzoic acid derivatives, which may have different biological activities. Additionally, prolonged exposure to 2-[4-(Trifluoromethyl)phenyl]benzaldehyde can lead to cumulative effects on cellular processes, including alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These threshold effects are essential for determining the safe and effective dosage range for experimental and therapeutic applications .
Metabolic Pathways
2-[4-(Trifluoromethyl)phenyl]benzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion. The compound’s interaction with metabolic enzymes can also influence the levels of various metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-[4-(Trifluoromethyl)phenyl]benzaldehyde is transported and distributed through various mechanisms. It can interact with transport proteins, such as albumin, which facilitate its movement through the bloodstream. Additionally, it can be taken up by cells via passive diffusion or active transport mechanisms. The compound’s distribution within tissues is influenced by its lipophilicity, which allows it to accumulate in lipid-rich environments .
Subcellular Localization
The subcellular localization of 2-[4-(Trifluoromethyl)phenyl]benzaldehyde is an important factor in determining its activity and function. It can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. For example, the compound may be directed to the nucleus to interact with DNA and transcription factors, thereby influencing gene expression. Alternatively, it may localize to the mitochondria to affect cellular respiration and energy production .
属性
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSBTGUDEHRZTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382228 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84392-23-4 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84392-23-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)


![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)


